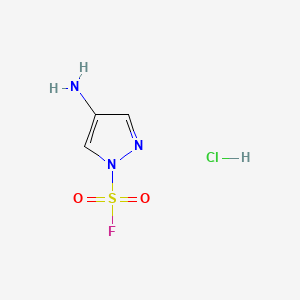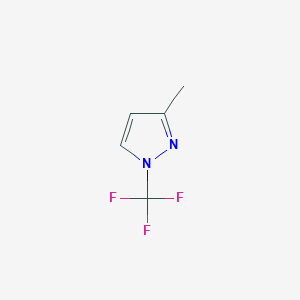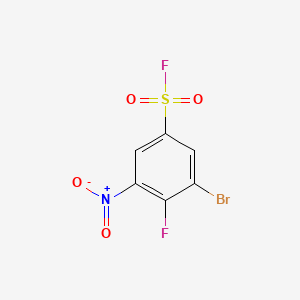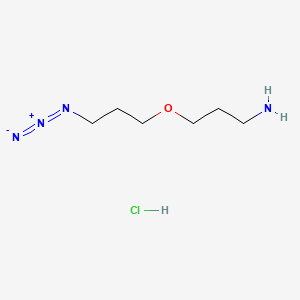![molecular formula C13H22N2O3 B13472534 N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{bicyclo[111]pentan-1-yl}-N-hydroxyoctanediamide is a compound that features a bicyclo[111]pentane core, which is a highly strained carbocycleThe compound’s structure allows it to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it a valuable component in the design of new molecules with enhanced properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These reactions often require specific catalysts and conditions, such as the use of triethylborane or photoredox conditions with fac-Ir(ppy)3 .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, can be challenging due to the highly strained nature of the bicyclo[1.1.1]pentane core. recent advancements have enabled the large-scale preparation of these compounds using light-mediated reactions without the need for additional additives or catalysts . This method has been adopted by several pharmaceutical companies for drug discovery purposes .
化学反应分析
Types of Reactions
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclo[1.1.1]pentane core makes it reactive towards radical and nucleophilic additions .
Common Reagents and Conditions
Common reagents used in the reactions of bicyclo[1.1.1]pentane derivatives include alkyl iodides, triethylborane, and photoredox catalysts . These reactions often require specific conditions, such as irradiation with a broad-wavelength mercury lamp or the presence of methyl lithium .
Major Products
The major products formed from the reactions of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide depend on the specific reaction conditions and reagents used. For example, radical additions to the bicyclo[1.1.1]pentane core can lead to the formation of various substituted derivatives .
科学研究应用
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide has several scientific research applications across different fields:
作用机制
The mechanism of action of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in specific interactions with enzymes and receptors, potentially altering their activity and leading to desired biological effects . The high s-character of the bicyclo[1.1.1]pentane core contributes to its electron-withdrawing properties, which can influence its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide, used as a bioisostere in various applications.
Cubane: Another highly strained carbocycle with similar applications in drug discovery and materials science.
Higher Bicycloalkanes: Compounds with similar three-dimensional structures and reactivity, used in the design of new molecules.
Uniqueness
N’-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide stands out due to its specific functionalization, which imparts unique properties and reactivity.
属性
分子式 |
C13H22N2O3 |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
N-(1-bicyclo[1.1.1]pentanyl)-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C13H22N2O3/c16-11(14-13-7-10(8-13)9-13)5-3-1-2-4-6-12(17)15-18/h10,18H,1-9H2,(H,14,16)(H,15,17) |
InChI 键 |
ZVDXTSFSISDNOL-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1(C2)NC(=O)CCCCCCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13472452.png)



![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)
![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)


![(1R,5S,6R)-6-bromo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13472495.png)
![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)

![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)

